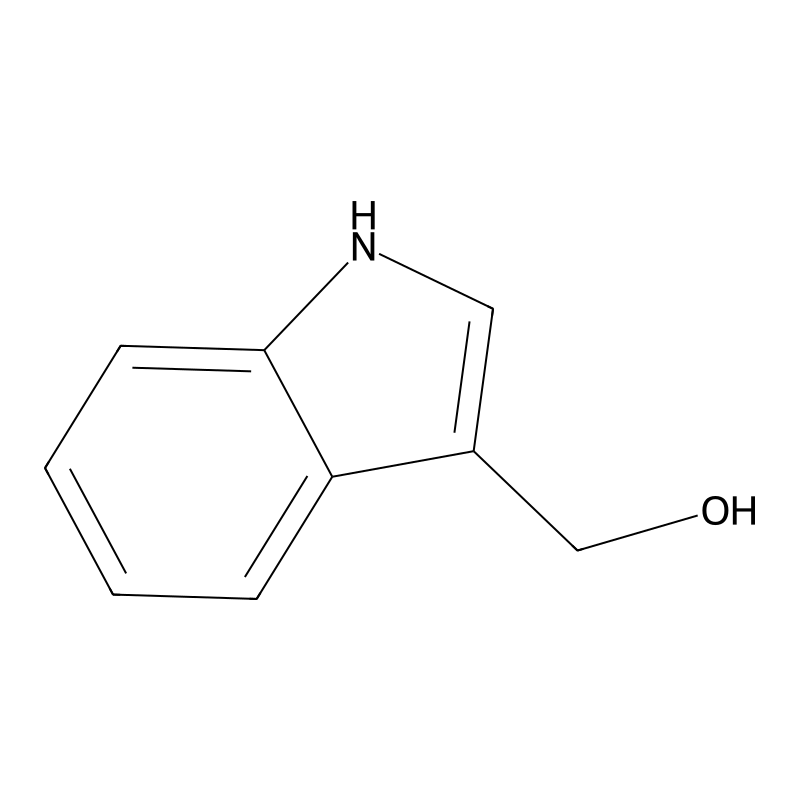

Indole-3-carbinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Chemoprevention and Treatment

Field: Oncology

Application: I3C and its derivative 3,3’-diindolylmethane (DIM) are potential therapeutic molecules for cancer chemoprevention and treatment.

Antiviral Activity

Field: Virology

Application: I3C and its derivatives have shown antiviral properties.

Methods: The antiviral properties of I3C are studied through in vitro assays and in vivo tests.

Neuroprotection

Field: Neurology

Methods: The neuroprotective properties of I3C are studied through in vitro assays and in vivo tests.

Respiratory Tract Disorders

Field: Pulmonology

Cardiovascular Health

Field: Cardiology

Application: I3C has been studied for its potential benefits in cardiovascular health.

Methods: The cardiovascular benefits of I3C are studied through in vitro assays and in vivo tests.

Results: The results suggest that I3C could have a positive impact on cardiovascular health.

Anti-Inflammatory Properties

Indole-3-carbinol is a naturally occurring compound predominantly found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is formed from the enzymatic hydrolysis of glucobrassicin when these vegetables are cut, chewed, or cooked. This compound appears as an off-white powder with a melting point between 96° and 99°C and is soluble in solvents like benzene, ethanol, and pentane . Indole-3-carbinol has garnered attention for its potential health benefits, particularly in cancer prevention and treatment, due to its ability to influence various biological pathways.

The exact mechanism of action of I3C is still under investigation, but research suggests it may influence cellular processes through various pathways:

- Modulation of Estrogen Metabolism: I3C can influence the metabolism of estrogen, potentially reducing the levels of more potent estrogen metabolites that may promote certain cancers [].

- Induction of Detoxification Enzymes: I3C may stimulate the activity of enzymes involved in detoxification, helping the body eliminate harmful compounds.

- Cell Cycle Arrest and Apoptosis: I3C may influence cell cycle progression and induce apoptosis (programmed cell death) in cancer cells.

Indole-3-carbinol is known for its instability in acidic environments, such as the stomach. In such conditions, it can undergo oligomerization to form various condensation products, including 3,3′-diindolylmethane (DIM), which is one of its primary metabolites . The formation of these oligomers is pH-dependent; at lower pH levels, a variety of linear and cyclic dimers and trimers are produced. Notably, at pH levels below 3, significant amounts of DIM and other oligomers like 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]tri-indole (CTI) can be formed .

Indole-3-carbinol exhibits diverse biological activities. Research indicates that it may have antioxidant properties and can modulate cellular signaling pathways involved in inflammation, apoptosis (programmed cell death), and immune responses . Studies have shown that both indole-3-carbinol and its derivatives can influence the activity of cytochrome P450 enzymes and phase II detoxification enzymes in liver cells . Additionally, indole-3-carbinol has been linked to potential protective effects against various chronic diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Indole-3-carbinol can be synthesized through several methods:

- Enzymatic Hydrolysis: The most common method involves the hydrolysis of glucobrassicin found in cruciferous vegetables.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving indole derivatives.

- Thermal Conversion: Heating broccoli florets has been shown to convert indole-3-carbinol into N-substituted oligomers via heat-promoted reactions .

Indole-3-carbinol is used primarily as a dietary supplement due to its potential health benefits. It is marketed for cancer prevention and treatment support by enhancing the efficacy of certain therapies. Additionally, it may be beneficial in managing conditions like liver disease and fibromyalgia . Its antioxidant properties also make it a subject of interest in the development of functional foods.

Indole-3-carbinol has been studied for its interactions with various medications. It may alter the metabolism of drugs processed by the liver's cytochrome P450 enzyme system . Furthermore, it has been noted that indole-3-carbinol could interfere with estrogen therapy by modulating estrogen metabolism . Caution is advised when combining indole-3-carbinol with anticoagulant medications due to its potential effects on blood clotting.

Indole-3-carbinol shares similarities with several other compounds derived from cruciferous vegetables or related to indole chemistry. Here are some notable comparisons:

| Compound | Description | Unique Properties |

|---|---|---|

| 3,3′-Diindolylmethane | A major metabolite of indole-3-carbinol formed through dimerization. | Exhibits strong anti-cancer properties and modulates immune response. |

| Sulforaphane | A compound found in cruciferous vegetables known for its antioxidant effects. | Stronger antioxidant activity compared to indole-3-carbinol. |

| Ascorbigen | A precursor compound found in cruciferous vegetables that converts to ascorbic acid. | Functions primarily as a vitamin rather than a bioactive compound like indole-3-carbinol. |

| Indole-3-acetic acid | A plant hormone involved in growth regulation. | Functions mainly as a growth regulator rather than having antioxidant or anti-cancer properties. |

Indole-3-carbinol stands out due to its unique ability to undergo oligomerization under acidic conditions and its significant biological activities related to cancer prevention and metabolic modulation.

The sodium borohydride reduction of indole-3-carboxaldehyde represents the most widely adopted and efficient methodology for indole-3-carbinol synthesis [1] [3] [4]. This classical approach has demonstrated exceptional reliability and scalability, making it the preferred method for both laboratory-scale synthesis and industrial production.

Mechanistic Foundation and Reaction Conditions

The reduction mechanism involves the nucleophilic attack of hydride ion from sodium borohydride on the carbonyl carbon of indole-3-carboxaldehyde, followed by protonation to yield the desired carbinol [1] [4]. The reaction proceeds under mild conditions, typically requiring temperatures between 20-45°C in ethanol solvent [3] [5]. The optimal stoichiometric ratio has been established as 1:0.45 (aldehyde:sodium borohydride), providing maximum efficiency while minimizing reagent waste [3].

Detailed optimization studies have revealed that the reaction progresses smoothly over a 2-hour period, with complete consumption of the starting aldehyde as monitored by high-performance liquid chromatography analysis [3]. The mild reaction conditions contribute significantly to the method's attractiveness, as elevated temperatures can promote unwanted side reactions and decomposition of the sensitive indole-3-carbinol product [4].

Synthetic Protocol and Yield Performance

The standardized procedure involves dissolving 100 grams of indole-3-carboxaldehyde in 200 grams of ethanol, followed by careful addition of 45 grams of sodium borohydride [3]. The reaction mixture is gradually heated to 45°C and maintained for 2 hours with continuous stirring. Upon completion, the reaction is quenched, filtered to remove sodium metaborate byproducts, and the filtrate is concentrated to obtain crude indole-3-carbinol [3].

The crude product undergoes recrystallization from ethanol to afford purified indole-3-carbinol with an exceptional yield of 95.2% and purity exceeding 99.0% [3]. This remarkable efficiency has been consistently reproduced across multiple synthetic campaigns, establishing sodium borohydride reduction as the gold standard for indole-3-carbinol production [1] [4].

Advantages and Scalability Assessment

The sodium borohydride methodology offers several distinct advantages that contribute to its widespread adoption. The reaction proceeds under environmentally benign conditions using readily available reagents, minimizing the formation of hazardous byproducts [3] [4]. The high yield and excellent selectivity reduce waste generation and improve overall process economics [3].

Scalability studies have demonstrated successful implementation of this methodology at industrial scales, with consistent yield maintenance and straightforward purification protocols [3] [5]. The method's tolerance to minor variations in reaction conditions provides operational flexibility crucial for large-scale manufacturing operations [4].

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation approaches represent an alternative synthetic pathway that directly constructs the indole-3-carbinol framework from indole and formaldehyde precursors [1] [6] [7]. This methodology has gained prominence due to its ability to prevent the formation of bisindolylmethane byproducts, a common challenge in indole chemistry [1].

Trimethylsilyl Triflate-Mediated Alkylation

The most successful Friedel-Crafts approach employs trimethylsilyl triflate as the Lewis acid catalyst in combination with trialkylamine bases [1] [6]. The reaction involves the initial activation of formaldehyde by trimethylsilyl triflate, generating an electrophilic species that undergoes nucleophilic attack by the electron-rich indole C-3 position [1].

The methodology proposed by Downey and colleagues utilizes anhydrous dichloromethane as solvent, with reactions conducted at room temperature over 2-6 hours [1]. The protocol involves sequential addition of trimethylsilyl triflate to a solution containing indole and formaldehyde, followed by quenching with pyridine and subsequent deprotection using tetrabutylammonium fluoride under basic conditions [1].

Reaction Optimization and Mechanistic Insights

Extensive optimization studies have established that the reaction requires strictly anhydrous conditions to prevent hydrolysis of the trimethylsilyl triflate catalyst [1] [6]. The use of trialkylamine bases serves dual functions: neutralizing acidic byproducts and promoting the formation of stable 3-(1-silyloxyalkyl)indole intermediates [1].

The reaction mechanism proceeds through initial complexation of formaldehyde with trimethylsilyl triflate, generating a highly electrophilic silylated aldehyde intermediate [6]. Nucleophilic attack by indole at the C-3 position forms a C-C bond, with subsequent silylation of the resulting hydroxyl group providing protection against further reactions [1]. The final deprotection step employs tetrabutylammonium fluoride to cleave the silyl ether, revealing the desired indole-3-carbinol product [1].

Yield Performance and Substrate Scope

The optimized Friedel-Crafts methodology consistently delivers yields in the range of 80-90%, representing excellent efficiency for a direct C-H functionalization approach [1] [6]. The method demonstrates good tolerance for various indole derivatives, accommodating electron-donating and electron-withdrawing substituents on the indole ring system [6] [7].

Recent developments have expanded the substrate scope to include fluorinated formaldehyde derivatives, enabling access to trifluoromethylated indole-3-carbinol analogues with enhanced pharmaceutical properties [6] [7]. These advances demonstrate the versatility and continuing evolution of Friedel-Crafts methodologies for indole-3-carbinol synthesis.

Comparative Analysis of Scalable Synthesis Routes

The selection of optimal synthetic methodology for indole-3-carbinol production requires comprehensive evaluation of multiple factors including yield efficiency, reaction conditions, scalability potential, and economic considerations. This comparative analysis examines the relative merits and limitations of established synthetic approaches.

Yield Efficiency and Reaction Reliability

Sodium borohydride reduction demonstrates superior yield performance, consistently achieving 95.2% efficiency with excellent reproducibility across multiple scales [3]. This exceptional performance establishes a benchmark against which alternative methodologies must be evaluated. Friedel-Crafts alkylation approaches achieve respectable yields of 80-90%, representing good but not exceptional efficiency [1] [6].

Alternative methodologies including dichlorodicyanoquinone-mediated oxidation and hydrazine-catalyzed reductions demonstrate yields ranging from 60-86%, indicating acceptable but suboptimal performance compared to the sodium borohydride standard [8] [9]. The yield differential becomes increasingly significant at industrial scales where even small efficiency improvements translate to substantial economic advantages.

Reaction Conditions and Operational Requirements

The comparative assessment of reaction conditions reveals significant differences in operational complexity and resource requirements. Sodium borohydride reduction operates under mild conditions using readily available solvents and reagents, minimizing infrastructure requirements [3] [4]. The reaction tolerates minor variations in temperature and concentration, providing operational flexibility crucial for large-scale implementation [3].

Friedel-Crafts methodologies require strictly anhydrous conditions and specialized reagents such as trimethylsilyl triflate, increasing operational complexity and cost [1] [6]. The need for inert atmosphere handling and moisture exclusion necessitates specialized equipment and trained personnel, limiting accessibility for routine synthetic applications [6].

Economic and Environmental Considerations

Economic analysis favors sodium borohydride reduction due to the availability and cost-effectiveness of reagents, combined with minimal waste generation [3] [4]. The high atom economy and straightforward purification protocols contribute to favorable process economics at industrial scales [3].

Environmental assessment reveals that sodium borohydride reduction generates primarily aqueous waste streams that are readily treatable using conventional methods [3] [4]. The absence of halogenated solvents and toxic heavy metals enhances the environmental profile of this methodology. Friedel-Crafts approaches require specialized waste handling due to the use of fluorinated reagents and organic solvents [6] [7].

Scalability and Manufacturing Readiness

Scalability evaluation demonstrates clear advantages for sodium borohydride reduction, with successful implementation demonstrated at multi-kilogram scales without yield deterioration [3] [9]. The method's tolerance to standard industrial equipment and procedures facilitates technology transfer from laboratory to manufacturing settings [3].

Friedel-Crafts methodologies face scalability challenges related to moisture sensitivity and specialized handling requirements [6]. While laboratory-scale optimization has achieved good yields, industrial implementation requires significant investment in specialized equipment and process controls [6] [7].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Chitosan and chitosan/PEG nanoparticles loaded with indole-3-carbinol: Characterization, computational study and potential effect on human bladder cancer cells

Micael Nunes Melo, Fernanda Menezes Pereira, Matheus Alves Rocha, Jesica Gonçalves Ribeiro, Alexander Junges, Wesley Formentin Monteiro, Fernando Mendonça Diz, Rosane Angélica Ligabue, Fernanda Bueno Morrone, Patrícia Severino, Alini Tinoco FricksPMID: 33947529 DOI: 10.1016/j.msec.2021.112089

Abstract

Indole-3-carbinol (I3C) is a plant molecule known to be active against several types of cancer, but some chemical characteristics limit its clinical applications. In order to overcome these limitations, polymeric nanoparticles can be used as carrier systems for targeted delivery of I3C. In this study, chitosan and chitosan/polyethylene glycol nanoparticles (CS NP and CS/PEG NP, respectively) were prepared to encapsulate I3C by ionic gelation method. The polymeric nanoparticles were characterized by Dynamic Scattering Light (DLS), Zeta Potential (ZP), Fourier Transform Infrared (FTIR) spetroscopy, X-Ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Field Emission Gun Scanning Electron Microscopy (FEG-SEM). I3C release testing was performed at an acidic media and the interactions between I3C and chitosan or PEG were evaluated by Density Functional Theory (DFT). Cytotoxicity of nanoparticles in bladder cancer T24 cell line was evaluated by the Methyl-thiazolyl-tetrazolium (MTT) colorimetric assay. The average size of the nanoparticles was observed to be in the range from 133.3 ± 3.7 nm to 180.4 ± 2.7 nm with a relatively homogeneous distribution. Samples had relatively high positive zeta potential values (between +20.3 ± 0.5 mV and + 24.3 ± 0.5 mV). Similar encapsulation efficiencies (about 80%) for both nanoparticles were obtained. Physicochemical and thermal characterizations pointed to the encapsulation of I3c. electron microscopy showed spherical particles with smooth or ragged surface characteristics, depending on the presence of PEG. The mathematical fitting of the release profile demonstrated that I3C-CS NP followed the Higuchi model whereas I3C-CS/PEG NP the Korsmeyer-Peppas model. Chemical differences between the nanoparticles as based on the I3C/CS or I3C/PEG interactions were demonstrate by computational characterization. The assessment of cell viability by the MTT test showed that the presence of both free I3C and I3C-loaded nanoparticles lead to statistically significant reduction in T24 cells viability in the concentrations from 500 to 2000 μM, when comparison to the control group after 24 h of exposure. Thus, CS and CS/PEG nanoparticles present as feasible I3C carrier systems for cancer therapy.Indole-3-carbinol induces apoptosis-like death in Escherichia coli on different contribution of respective reactive oxygen species

Min Seok Kwun, JiEun Yun, Dong Gun LeePMID: 33774022 DOI: 10.1016/j.lfs.2021.119361

Abstract

Indole-3-carbinol (I3C) is a natural compound derived from brassica vegetables, displaying antibacterial activity. The study aims to elucidate the antibacterial mode of action(s) induced by indole-3-carbionol in Escherichia coli and enhance the understandings on the respective contribution of each reactive oxygen species (ROS), superoxide anion (O), hydrogen peroxide (H

O

), hydroxyl radical (OH

) during the process.

The antibacterial activity of I3C was assessed through kinetic assay. The generation of ROS was measured by flow cytometer using H

DCFDA dye, while further analysis of respective contribution was done through application of each scavenger: tiron, thiourea and sodium pyruvate. DNA fragmentation and chromatin condensation were observed by TUNEL and DAPI staining agent. Finally, Annexin V/PI, FITC-VAD-FMK and DiBAC

(3) was applied for detection of apoptosis-like death.

I3C exhibited antibacterial activity in E. coli through accumulation of ROS and DNA damage, eventually leading to apoptosis-like death. Contribution of each ROS displayed respective manner, OH

exerting the most potent influence whereas O

showed least impact.

Our study is the first to link I3C to the bacterial apoptosis-like death and displays the potential of this agent as a candidate for potential drugs that could help regulating the E. coli, an opportunistic human pathogen. Moreover, the study focused on investigating the individual contribution of each ROS during the process, trying to enhance the understanding regarding ROS and cellular processes followed by oxidative stress in bacteria.

Chemical and Nutraceutical Studies on Infertility of Albino Rats Induced by Cadmium Chloride

El-Sayed H Bakr, Mona A El-YamanyPMID: 32981257 DOI: 10.3923/pjbs.2020.1245.1252

Abstract

Infertility in couples is rated one in every eight couple worldwide which affects 15% of couples and a male factor is found to be solely responsible or in conjunction with a female factor in 50% of cases. The natural chemicals found in rocca and red cabbage leaves breakdown into compounds like indole-3-carbinol, which has anti-cancer property. Flavonoids of the crop have good therapeutic potential in inflammation and pain. Meanwhile, this investigation aimed to evaluate the effect of rocca leaves and red cabbage leaves on male infertility rats.Thirty-six adult male Sprague Dawley rats were divided into six groups. Group 1: Normal rats fed on basal diet as control negative (C-), Group 2: Control positive C+, in which infertility rats were fed on basal diet. Group 3: Infertility rats fed on basal diet and 5% rocca leaves. Group 4: Infertility rats fed on basal diet and 10% rocca leaves. Group 5: Infertility rats fed on basal diet and 5% red cabbage leaves. Group 6: Infertility rats fed on basal diet and 10% red cabbage leaves. At the end of experiment, after 28 days of feeding, all serum samples were analyzed for biochemical parameters.

Injection with cadmium chloride caused a significant increase in the level of glucose, urea, creatinine, uric acid, AST, ALT, ALP, total cholesterol, triglycerides, LDLc, VLDLc, AI, Glob, TB, IB, DB and LH hormone while a significant decrease was recorded in HDLc, testosterone, FSH hormones, TP and Alb. Meanwhile, in infertility rats then treated with rocca leaves 5 and 10% and red cabbage leaves at the same doses 5 and 10% caused significant improvement in all tested parameters.

The obtained results demonstrated that rocca leaves and red cabbage leaves had significant improvement in testosterone, Follicle-stimulating hormone, luteinizing hormone, total protein, albumin and lipids profile in cadmium chloride induced infertility in rats.

Indole-3-carbinol regulates microglia homeostasis and protects the retina from degeneration

Amir Saeed Khan, Thomas LangmannPMID: 33143743 DOI: 10.1186/s12974-020-01999-8

Abstract

Retinal degenerative diseases significantly contribute to visual impairment and blindness. Microglia reactivity is a hallmark of neurodegenerative diseases including retinal cell death and immunomodulation emerges as a therapeutic option. Indole-3-carbinol (I3C) is a natural ligand of aryl hydrocarbon receptor (AhR), with potent immunomodulatory properties. Here, we hypothesized that I3C may inhibit microglia reactivity and exert neuroprotective effects in the light-damaged murine retina mimicking important immunological aspects of retinal degeneration.BV-2 microglia were treated in vitro with I3C followed by lipopolysaccharide (LPS) stimulation to analyze pro-inflammatory and anti-oxidant responses by quantitative real-time PCR (qRT-PCR) and Western blots. Nitric oxide (NO) secretion, caspase 3/7 levels, phagocytosis rates, migration, and morphology were analyzed in control and AhR knockdown cells. I3C or vehicle was systemically applied to light-treated BALB/cJ mice as an experimental model of retinal degeneration. Pro-inflammatory and anti-oxidant responses in the retina were examined by qRT-PCR, ELISA, and Western blots. Immunohistochemical staining of retinal flat mounts and cryosections were performed. The retinal thickness and structure were evaluated by in vivo imaging using spectral domain-optical coherence tomography (SD-OCT).

The in vitro data showed that I3C potently diminished LPS-induced pro-inflammatory gene expression of I-NOS, IL-1ß, NLRP3, IL-6, and CCL2 and induced anti-oxidants gene levels of NQO1, HMOX1, and CAT1 in BV-2 cells. I3C also reduced LPS-induced NO secretion, phagocytosis, and migration as important functional microglia parameters. siRNA-mediated knockdown of AhR partially prevented the previously observed gene regulatory events. The in vivo experiments revealed that I3C treatment diminished light-damage induced I-NOS, IL-1ß, NLRP3, IL-6, and CCL2 transcripts and also reduced CCL2, I-NOS, IL-1ß, p-NFkBp65 protein levels in mice. Moreover, I3C increased anti-oxidant NQO1 and HMOX1 protein levels in light-exposed retinas. Finally, I3C therapy prevented the accumulation of amoeboid microglia in the subretinal space and protected from retinal degeneration.

The AhR ligand I3C potently counter-acts microgliosis and light-induced retinal damage, highlighting a potential treatment concept for retinal degeneration.

Overexpression of the ribosomal S30 subunit leads to indole-3-carbinol tolerance in Arabidopsis thaliana

Alin Finkelshtein, Hala Khamesa, Luu Anh Tuan, Manely Rabanim, Daniel A ChamovitzPMID: 33128319 DOI: 10.1111/tpj.15062

Abstract

Indole-3-carbinol (I3C), a hydrolysis product of indole-3-methylglucosinolate, is toxic to herbivorous insects and pathogens. In mammals, I3C is extensively studied for its properties in cancer prevention and treatment. Produced in Brassicaceae, I3C reversibly inhibits root elongation in a concentration-dependent manner. This inhibition is partially explained by the antagonistic action of I3C on auxin signaling through TIR1. To further elucidate the mode of action of I3C in plants, we have identified and characterized a novel Arabidopsis mutant tolerant to I3C, ICT1. This mutant was identified following screening of the Full-length cDNA Over-eXpression library (FOX) seed collection for root growth in the presence of exogenous I3C. ICT1 carries the AT2G19750 gene, which encodes an S30 ribosomal protein. Overexpression, but not knockout, of the S30 gene causes tolerance to I3C. The tolerance is specific to I3C, since ICT1 did not exhibit pronounced tolerance to other indole or benzoxazinoid molecules tested. ICT1 maintains I3C-induced antagonism of auxin signaling, indicating that the tolerance is due to an auxin-independent mechanism. Transcript profiling experiments revealed that ICT1 is transcriptionally primed to respond to I3C treatment.Maternal aryl hydrocarbon receptor activation protects newborns against necrotizing enterocolitis

Peng Lu, Yukihiro Yamaguchi, William B Fulton, Sanxia Wang, Qinjie Zhou, Hongpeng Jia, Mark L Kovler, Andres Gonzalez Salazar, Maame Sampah, Thomas Prindle Jr, Peter Wipf, Chhinder P Sodhi, David J HackamPMID: 33589625 DOI: 10.1038/s41467-021-21356-4

Abstract

Necrotizing enterocolitis (NEC) is a disease of premature infants characterized by acute intestinal necrosis. Current dogma suggests that NEC develops in response to post-natal dietary and bacterial factors, and so a potential role for in utero factors in NEC remains unexplored. We now show that during pregnancy, administration of a diet rich in the aryl hydrocarbon receptor (AHR) ligand indole-3-carbinole (I3C), or of breast milk, activates AHR and prevents NEC in newborn mice by reducing Toll-like receptor 4 (TLR4) signaling in the newborn gut. Protection from NEC requires activation of AHR in the intestinal epithelium which is reduced in mouse and human NEC, and is independent of leukocyte activation. Finally, we identify an AHR ligand ("A18") that limits TLR4 signaling in mouse and human intestine, and prevents NEC in mice when administered during pregnancy. In summary, AHR signaling is critical in NEC development, and maternally-delivered, AHR-based therapies may alleviate NEC.Dietary Indole-3-Carbinol Alleviated Spleen Enlargement, Enhanced IgG Response in C3H/HeN Mice Infected with

Yanbei Wu, Jing Wang, Qiang He, Liangli Yu, Quynhchi Pham, Lumei Cheung, Zhi Zhang, Young S Kim, Allen D Smith, Thomas T Y WangPMID: 33076301 DOI: 10.3390/nu12103148

Abstract

Enteropathogenic and enterohemorrhagicare important enteric pathogens that induce hemorrhagic colitis or even fatal hemolytic uremic syndrome. Emerging evidence shows that some bio-actives derived from fruits and vegetables may serve as alternatives to antibiotics for overcoming multidrug resistant

infections. In this study, the

(Cr) infection model was utilized to mimic

-induced acute intestinal inflammation, and the effects of a cruciferous vegetable-derived cancer protective compound, indole-3-carbinol (I3C), on the immune responses of Cr-susceptible C3H/HeN mice were investigated. Dietary I3C significantly inhibited the loss of body weight and the increase in spleen size in Cr infected mice. In addition, I3C treatment reduced the inflammatory response to Cr infection by maintaining anti-inflammatory cytokine IL-22 mRNA levels while reducing expression of other pro-inflammatory cytokines including IL17A, IL6, IL1β, TNF-α, and IFN-γ. Moreover, the serum cytokine levels of IL17, TNF-α, IL12p70, and G-CSF also were down-regulated by I3C in Cr-infected mice. Additionally, dietary I3C specifically enhanced the Cr-specific IgG response to Cr infection. In general, dietary I3C reduced the Cr-induced pro-inflammatory response in susceptible C3H/HeN mice and alleviated the physiological changes and tissue damage induced by Cr infection but not Cr colonization.

Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice

Heather M Kahalehili, Nolan K Newman, Jamie M Pennington, Siva K Kolluri, Nancy I Kerkvliet, Natalia Shulzhenko, Andrey Morgun, Allison K EhrlichPMID: 33552063 DOI: 10.3389/fimmu.2020.606441

Abstract

The diet represents one environmental risk factor controlling the progression of type 1 diabetes (T1D) in genetically susceptible individuals. Consequently, understanding which specific nutritional components promote or prevent the development of disease could be used to make dietary recommendations in prediabetic individuals. In the current study, we hypothesized that the immunoregulatory phytochemcial, indole-3-carbinol (I3C) which is found in cruciferous vegetables, will regulate the progression of T1D in nonobese diabetic (NOD) mice. During digestion, I3C is metabolized into ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that when systemically activated prevents T1D. In NOD mice, an I3C-supplemented diet led to strong AhR activation in the small intestine but minimal systemic AhR activity. In the absence of this systemic response, the dietary intervention led to exacerbated insulitis. Consistent with the compartmentalization of AhR activation, dietary I3C did not alter T helper cell differentiation in the spleen or pancreatic draining lymph nodes. Instead, dietary I3C increased the percentage of CD4RORγt

Foxp3

(Th17 cells) in the lamina propria, intraepithelial layer, and Peyer's patches of the small intestine. The immune modulation in the gut was accompanied by alterations to the intestinal microbiome, with changes in bacterial communities observed within one week of I3C supplementation. A transkingdom network was generated to predict host-microbe interactions that were influenced by dietary I3C. Within the phylum Firmicutes, several genera (

,

9, and unclassified Lachnospiraceae) were negatively regulated by I3C. Using AhR knockout mice, we validated that

is negatively regulated by AhR. I3C-mediated microbial dysbiosis was linked to increases in CD25

Th17 cells. Collectively, these data demonstrate that site of AhR activation and subsequent interactions with the host microbiome are important considerations in developing AhR-targeted interventions for T1D.

Inhibition of HECT E3 ligases as potential therapy for COVID-19

Giuseppe Novelli, Jing Liu, Michela Biancolella, Tonino Alonzi, Antonio Novelli, J J Patten, Dario Cocciadiferro, Emanuele Agolini, Vito Luigi Colona, Barbara Rizzacasa, Rosalinda Giannini, Benedetta Bigio, Delia Goletti, Maria Rosaria Capobianchi, Sandro Grelli, Justin Mann, Trevor D McKee, Ke Cheng, Fatima Amanat, Florian Krammer, Andrea Guarracino, Gerardo Pepe, Carlo Tomino, Yacine Tandjaoui-Lambiotte, Yurdagul Uzunhan, Sarah Tubiana, Jade Ghosn, COVID Human Genetic Effort, French COVID Cohort Study Group, CoV-Contact Cohort, Luigi D Notarangelo, Helen C Su, Laurent Abel, Aurélie Cobat, Gai Elhanan, Joseph J Grzymski, Andrea Latini, Sachdev S Sidhu, Suresh Jain, Robert A Davey, Jean-Laurent Casanova, Wenyi Wei, Pier Paolo PandolfiPMID: 33762578 DOI: 10.1038/s41419-021-03513-1

Abstract

SARS-CoV-2 is responsible for the ongoing world-wide pandemic which has already taken more than two million lives. Effective treatments are urgently needed. The enzymatic activity of the HECT-E3 ligase family members has been implicated in the cell egression phase of deadly RNA viruses such as Ebola through direct interaction of its VP40 Protein. Here we report that HECT-E3 ligase family members such as NEDD4 and WWP1 interact with and ubiquitylate the SARS-CoV-2 Spike protein. Furthermore, we find that HECT family members are overexpressed in primary samples derived from COVID-19 infected patients and COVID-19 mouse models. Importantly, rare germline activating variants in the NEDD4 and WWP1 genes are associated with severe COVID-19 cases. Critically, I3C, a natural NEDD4 and WWP1 inhibitor from Brassicaceae, displays potent antiviral effects and inhibits viral egression. In conclusion, we identify the HECT family members of E3 ligases as likely novel biomarkers for COVID-19, as well as new potential targets of therapeutic strategy easily testable in clinical trials in view of the established well-tolerated nature of the Brassicaceae natural compounds.Immune and microRNA responses to

Rasha Raheem Alkarkoushi, Yvonne Hui, Abbas S Tavakoli, Udai Singh, Prakash Nagarkatti, Mitzi Nagarkatti, Ioulia Chatzistamou, Marpe Bam, Traci L TestermanPMID: 32921956 DOI: 10.3748/wjg.v26.i32.4763

Abstract

Indole-3-carbinol (I3C) and other aryl hydrocarbon receptor agonists are known to modulate the immune system and ameliorate various inflammatory and autoimmune diseases in animal models, including colitis induced by dextran sulfate sodium (DSS). MicroRNAs (miRNAs) are also gaining traction as potential therapeutic agents or diagnostic elements. Enterohepatic(EHH) species are associated with an increased risk of inflammatory bowel disease, but little is known about how these species affect the immune system or response to treatment.

To determine whether infection with an EHH species alters the response to I3C and how the immune and miRNA responses of an EHH species compare with responses to DSS and inflammatory bowel disease.

We infected C57BL/6 mice with

(

), with and without DSS and I3C treatment. Pathological responses were evaluated by histological examination, symptom scores, and cytokine responses. MiRNAs analysis was performed on mesenteric lymph nodes to further evaluate the regional immune response.

infection alone caused colonic inflammation and upregulated proinflammatory, macrophage-associated cytokines in the colon similar to changes seen in DSS-treated mice. Further upregulation occurred upon treatment with DSS.

infection caused broad changes in mesenteric lymph node miRNA expression, but colitis-associated miRNAs were regulated similarly in

infected and uninfected, DSS-treated mice. In spite of causing colitis exacerbation,

infection did not prevent disease amelioration by I3C. I3C normalized both macrophage- and T cell-associated cytokines.

Thus, I3C may be useful for inflammatory bowel disease patients regardless of EHH infection. The miRNA changes associated with I3C treatment are likely the result of, rather than the cause of immune response changes.